6-乙酰基-2,2-二甲基色满-4-酮

描述

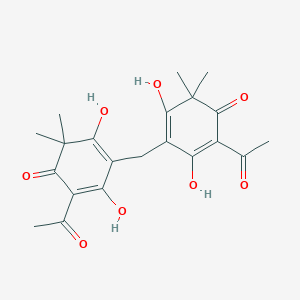

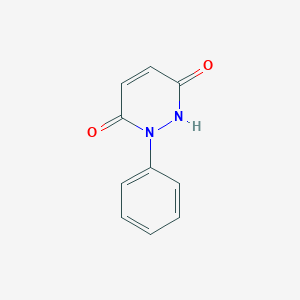

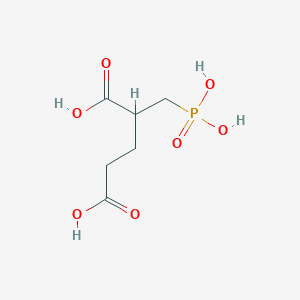

6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity . It is a natural flavonoid found in the herbs of Vernonia cinerea . The molecular weight is 218.25 and the formula is C13H14O3 .

Synthesis Analysis

The synthesis of 6-Acetyl-2,2-dimethylchroman-4-one involves cyclization of the corresponding chalcones under microwave irradiation . Another method involves the use of 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one and substituted aromatic aldehydes in the presence of potassium hydroxide in ethanol .Molecular Structure Analysis

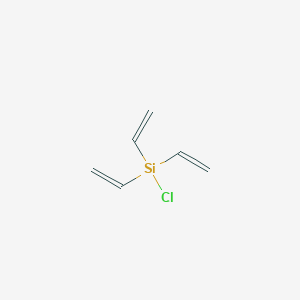

The molecular structure of 6-Acetyl-2,2-dimethylchroman-4-one is represented by the SMILES notation O=C1CC©©OC2=CC=C(C©=O)C=C12 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Acetyl-2,2-dimethylchroman-4-one include a molecular weight of 218.25 and a molecular formula of C13H14O3 .科学研究应用

Medicinal Chemistry

Chromanone or Chroman-4-one, which includes 6-Acetyl-2,2-dimethylchroman-4-one, is a significant heterobicyclic compound. It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .

Anticancer Activity

6-Acetyl-2,2-dimethylchroman-4-one has been identified as a natural compound with low anti-cancer activity . This suggests potential applications in cancer research and treatment.

Antiparasitic Activity

Certain chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one, have shown antiparasitic activity . This indicates that 6-Acetyl-2,2-dimethylchroman-4-one could potentially be used in the development of antiparasitic drugs.

Biological Activities

Natural and synthetic chromanone analogs, including 6-Acetyl-2,2-dimethylchroman-4-one, exhibit various biological activities such as anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Organic Chemistry

In the realm of organic chemistry, the behavior of a given molecular group can be tuned by the nature of the attached substituents . This suggests that 6-Acetyl-2,2-dimethylchroman-4-one could be used to study the effects of different substituents on the properties of the chromanone group.

Drug Designing and Development

Considering the versatility of chromanone, it can be used as a template in drug designing and development . The wide range of pharmacological activities exhibited by chromanone makes it a versatile scaffold in the field of drug discovery.

作用机制

Target of Action

6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity

Mode of Action

It has been identified as a bioactive constituent that exerts anti-obesity properties via suppressing adipocyte formation .

Biochemical Pathways

It is known to influence the process of adipogenesis .

Result of Action

It has been shown to have anti-obesity properties by suppressing adipocyte formation .

属性

IUPAC Name |

6-acetyl-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWLEUNYCBGFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439263 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-2,2-dimethylchroman-4-one | |

CAS RN |

68799-41-7 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?

A1: 6-acetyl-2,2-dimethylchroman-4-one has demonstrated interesting biological activities in in vitro studies:

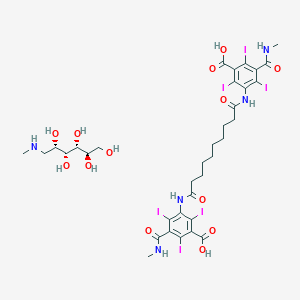

- Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []

- Anti-platelet aggregation activity: 6-acetyl-2,2-dimethylchroman-4-one has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.

Q2: From which natural sources can 6-acetyl-2,2-dimethylchroman-4-one be isolated?

A2: 6-acetyl-2,2-dimethylchroman-4-one has been successfully isolated from the following plant sources:

- Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded 6-acetyl-2,2-dimethylchroman-4-one as one of its bioactive constituents. []

- Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of 6-acetyl-2,2-dimethylchroman-4-one. []

Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of 6-acetyl-2,2-dimethylchroman-4-one?

A3: Research suggests that 6-acetyl-2,2-dimethylchroman-4-one might exert its anti-adipogenic effects through multiple mechanisms:

- AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.

- Modulation of adipogenic markers: 6-acetyl-2,2-dimethylchroman-4-one has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.

- Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)